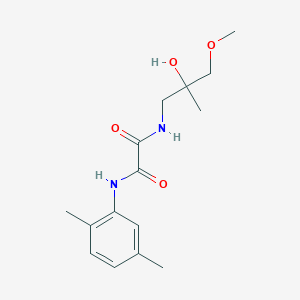

N'-(2,5-dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide

Descripción

N'-(2,5-Dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide is a synthetic diamide derivative characterized by a central ethanediamide backbone linked to two distinct substituents: a 2,5-dimethylphenyl group and a 2-hydroxy-3-methoxy-2-methylpropyl chain.

Propiedades

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-10-5-6-11(2)12(7-10)17-14(19)13(18)16-8-15(3,20)9-21-4/h5-7,20H,8-9H2,1-4H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDALGFEIBNTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis based on substituent effects, lipophilicity, and biological activity (where available):

Table 1: Structural and Functional Comparison

Key Findings and Analysis

Structural Similarities and Differences :

- The target compound shares the 2,5-dimethylphenyl substituent with N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide , a potent PET inhibitor. However, its ethanediamide core and hydroxy-methoxy aliphatic chain distinguish it from the naphthalene-carboxamide analogs.

- Chloroacetamide derivatives (e.g., 2-chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide ) feature a chloro group and methoxy substituents but lack the hydroxyl group, which may reduce hydrogen-bonding capacity compared to the target compound.

Substituent Position and Activity: highlights that electron-withdrawing substituents (e.g., -F in 3,5-difluorophenyl) and lipophilicity enhance PET inhibition. The ortho-dimethyl substitution (2,5-dimethylphenyl) in the target compound contrasts with the para-substituted (3,5-dimethylphenyl) analogs in . Para-substituted derivatives generally exhibit higher PET inhibition due to optimized steric and electronic interactions with photosystem II .

Functional Group Impact :

- The hydroxy (-OH) and methoxy (-OCH₃) groups in the aliphatic chain of the target compound may enhance solubility and binding affinity to chloroplast membranes. However, these polar groups could reduce membrane permeability compared to purely lipophilic analogs like N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide .

Gaps in Data: No direct PET inhibition data exists for the target compound. Its ethanediamide backbone is untested in the context of photosynthesis inhibition, unlike the well-studied naphthalene-carboxamides . Piperidine-carboxamide derivatives (e.g., deuterated analogs in ) are structurally distinct and primarily used in isotopic labeling studies rather than herbicidal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.